N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide
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Overview
Description
N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thienylcarbonyl group and a trifluoromethoxyphenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds in the active site of the enzyme . The presence of the lipophilic 4-(trifluoromethoxy)phenyl fragment in the compound enhances its binding affinity to the enzyme .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolic pathway of EETs. This results in an increase in the levels of EETs, which can have various downstream effects depending on the physiological context . For example, elevated EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemia .
Pharmacokinetics
The presence of the lipophilic 4-(trifluoromethoxy)phenyl fragment may enhance its absorption and distribution .
Result of Action
The inhibition of sEH and the subsequent increase in EET levels can have several molecular and cellular effects. These include vasodilation, reduction of inflammation, and cardioprotection during ischemia . The exact effects would depend on the specific physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide typically involves the reaction of 2-thienylcarbonyl chloride with N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thienylcarbonyl or trifluoromethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-thienylcarbonyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(2-thienylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide is unique due to the presence of both the thienylcarbonyl and trifluoromethoxyphenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S2/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(22)19-18-11(20)10-2-1-7-23-10/h1-7H,(H,18,20)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAGOTZZRBMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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